Enhanced Lipophilicity vs. Shorter Alkyl Chains
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate exhibits a calculated LogP of 2.8, which is markedly higher than that of the corresponding methyl analog (ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate; LogP 1.66) and the non-alkylated 2-bromo-1H-imidazole-5-carboxylate (LogP 1.35) [1]. This elevated lipophilicity, attributable to the 5-propyl substituent, can influence membrane permeability and organic solvent partitioning, making it a preferential scaffold for optimizing bioavailability or facilitating extraction in synthetic workflows.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.8 |
| Comparator Or Baseline | Ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate (LogP = 1.66); Ethyl 2-bromo-1H-imidazole-5-carboxylate (LogP = 1.35) |
| Quantified Difference | ΔLogP = +1.14 (vs. methyl analog); ΔLogP = +1.45 (vs. non-alkylated) |
| Conditions | Calculated values from vendor datasheets; consistent with molecular property prediction models |
Why This Matters
The increased lipophilicity directly affects compound partitioning, which can be crucial for optimizing lead compound properties or improving reaction work-up efficiency.
- [1] Molaid. Ethyl 2-bromo-4-propyl-5-imidazolecarboxylate - Calculated Properties. Available at: https://www.molaid.com/MS_3025641. View Source
